molecular formula C16H24O B8502190 2-t-Butyl-4-cyclohexylphenol CAS No. 62737-78-4

2-t-Butyl-4-cyclohexylphenol

Cat. No. B8502190
Key on ui cas rn: 62737-78-4
M. Wt: 232.36 g/mol
InChI Key: PJNMKAQCMGXVNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04412998

Procedure details

12 g (52 mmol) of 2-t-butyl-4-cyclohexylphenol and 10 g (56 mmol) of nicotinic acid chloride hydrochloride was mixed with 150 ml of dry pyridine and stirred for 48 hours at 35° C. After cooling precipitated pyridine hydrochloride was sucked off and the filtrate mixed with 75 ml of water. The precipitated raw product was freed from pyridine by washing with water and recrystallized from alcohol.
Quantity
12 g
Type
reactant
Reaction Step One
Name
nicotinic acid chloride hydrochloride
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[CH:10]=[C:9]([CH:11]2[CH2:16][CH2:15][CH2:14][CH2:13][CH2:12]2)[CH:8]=[CH:7][C:6]=1[OH:17])([CH3:4])([CH3:3])[CH3:2].Cl.[C:19](Cl)(=[O:26])[C:20]1[CH:25]=[CH:24][CH:23]=[N:22][CH:21]=1>N1C=CC=CC=1>[C:19]([O:17][C:6]1[CH:7]=[CH:8][C:9]([CH:11]2[CH2:16][CH2:15][CH2:14][CH2:13][CH2:12]2)=[CH:10][C:5]=1[C:1]([CH3:4])([CH3:2])[CH3:3])(=[O:26])[C:20]1[CH:25]=[CH:24][CH:23]=[N:22][CH:21]=1 |f:1.2|

Inputs

Step One
Name
Quantity
12 g
Type
reactant
Smiles
C(C)(C)(C)C1=C(C=CC(=C1)C1CCCCC1)O
Name
nicotinic acid chloride hydrochloride
Quantity
10 g
Type
reactant
Smiles
Cl.C(C1=CN=CC=C1)(=O)Cl
Name
Quantity
150 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
35 °C
Stirring
Type
CUSTOM
Details
stirred for 48 hours at 35° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
precipitated pyridine hydrochloride
ADDITION
Type
ADDITION
Details
the filtrate mixed with 75 ml of water
CUSTOM
Type
CUSTOM
Details
The precipitated raw product
WASH
Type
WASH
Details
by washing with water
CUSTOM
Type
CUSTOM
Details
recrystallized from alcohol

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
Smiles
C(C1=CN=CC=C1)(=O)OC1=C(C=C(C=C1)C1CCCCC1)C(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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